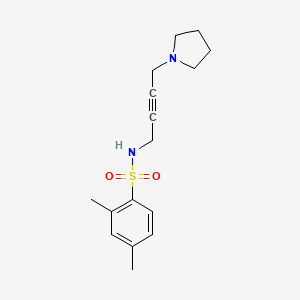

2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DB869 and is known for its unique structure and properties that make it an ideal candidate for various laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

The pyrrolidine ring present in this compound is widely used in medicinal chemistry to develop new drugs. Its non-planarity and stereogenicity allow for diverse molecular interactions and stereochemistry, which are crucial in the binding of drug candidates to biological targets . This compound could be used to design selective androgen receptor modulators (SARMs), optimizing previously known structures for better efficacy and reduced side effects .

Therapeutic Agents

Compounds with the pyrrolidine moiety have been shown to possess a range of biological activities. They can serve as antibacterial, antifungal, antiviral, and anti-inflammatory agents. The structural diversity afforded by the pyrrolidine ring makes it a valuable component in synthesizing therapeutic agents with potential applications in treating various diseases .

Agricultural Chemistry

In agriculture, molecules with pyrrolidine structures could be used to develop new pesticides or growth regulators. The structural flexibility and the presence of multiple functional groups allow for the creation of compounds that can interact with specific biological pathways in plants or pests .

Environmental Applications

The compound’s derivatives could be utilized in environmental science, particularly in the detoxification and clearance of pollutants. The pyrrolidine ring’s ability to bind selectively to various substrates makes it useful in designing molecules that can capture or neutralize environmental toxins .

Biotechnology

In biotechnological research, the pyrrolidine ring’s unique properties can be harnessed to create enzymes or other proteins with novel functions. This can lead to advancements in areas such as biofuel production, waste treatment, and the synthesis of biodegradable materials .

Material Science

The compound’s structural features make it a candidate for creating new materials with specific properties, such as enhanced durability or conductivity. Its ability to form stable and diverse molecular architectures can be exploited in developing advanced polymers or nanomaterials .

Analytical Chemistry

Derivatives of this compound could be synthesized for use as reagents or indicators in chemical analyses. The pyrrolidine ring’s reactivity and the possibility of introducing various substituents make it suitable for developing sensitive and selective analytical tools .

Synthetic Chemistry

The compound can serve as a building block in synthetic organic chemistry, providing a scaffold for constructing complex molecules. Its reactivity and the presence of multiple functionalizable sites enable chemists to elaborate on its structure in numerous ways, leading to a wide array of synthetic derivatives .

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been found to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives often show significant pharmacological activity .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-14-7-8-16(15(2)13-14)21(19,20)17-9-3-4-10-18-11-5-6-12-18/h7-8,13,17H,5-6,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOQXANNDBVTFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)